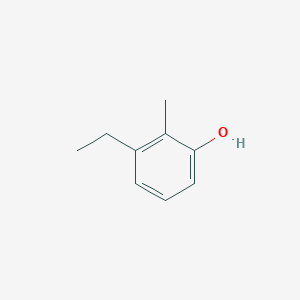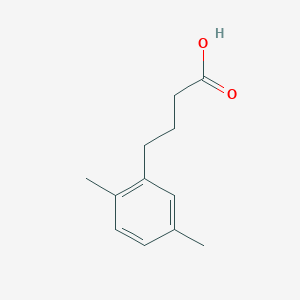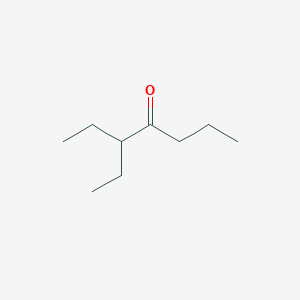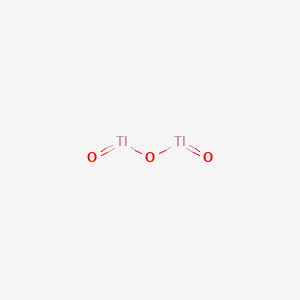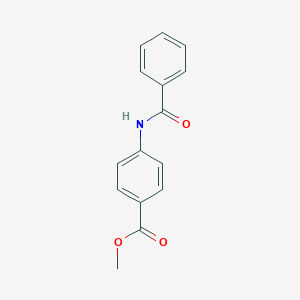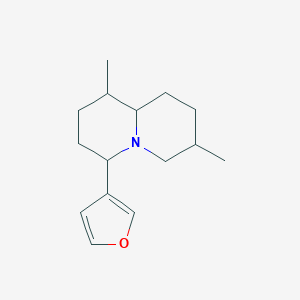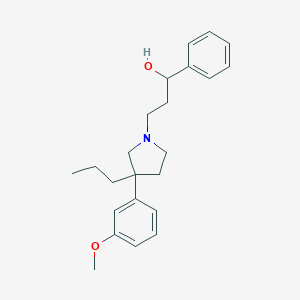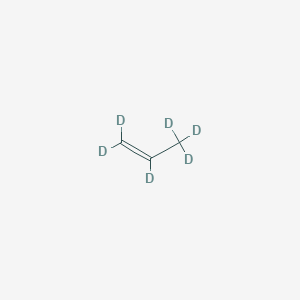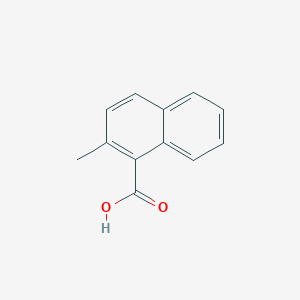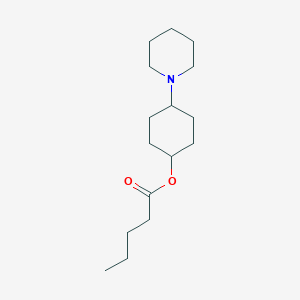
4-Piperidinocyclohexyl valerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinocyclohexyl valerate (PCV) is a chemical compound that belongs to the class of cyclohexylamines. It is a derivative of the dissociative anesthetic drug, ketamine, and has been found to have potential therapeutic applications in various fields of medicine.
作用机制
The mechanism of action of 4-Piperidinocyclohexyl valerate is not fully understood, but it is believed to act on the glutamatergic system in the brain. It has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of mood, cognition, and pain perception. 4-Piperidinocyclohexyl valerate has also been found to increase the release of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
生化和生理效应
4-Piperidinocyclohexyl valerate has been found to have a number of biochemical and physiological effects in animal studies. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation. 4-Piperidinocyclohexyl valerate has also been found to increase the expression of BDNF in the hippocampus, a region of the brain that is involved in learning and memory.
实验室实验的优点和局限性
4-Piperidinocyclohexyl valerate has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral assays and electrophysiological recordings. However, there are also some limitations to its use. 4-Piperidinocyclohexyl valerate has a short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, the long-term effects of 4-Piperidinocyclohexyl valerate on the brain are not well understood, and more research is needed to determine its safety and efficacy.
未来方向
There are several future directions for the study of 4-Piperidinocyclohexyl valerate. One area of research is the development of more potent and selective 4-Piperidinocyclohexyl valerate analogs that can be used for the treatment of specific disorders. Another area of research is the investigation of the long-term effects of 4-Piperidinocyclohexyl valerate on the brain, including its potential for neurotoxicity and neuroprotection. Finally, more research is needed to determine the optimal dosing and administration schedule for 4-Piperidinocyclohexyl valerate in order to maximize its therapeutic potential.
合成方法
The synthesis method of 4-Piperidinocyclohexyl valerate involves the reaction of 4-piperidone hydrochloride with cyclohexylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with valeric acid to yield 4-Piperidinocyclohexyl valerate. The overall yield of the synthesis process is approximately 30%.
科学研究应用
4-Piperidinocyclohexyl valerate has been studied extensively for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and pain management. It has been found to have antidepressant, anxiolytic, and analgesic effects, making it a promising candidate for the treatment of mood disorders, anxiety disorders, and chronic pain.
属性
CAS 编号 |
1532-02-1 |
|---|---|
产品名称 |
4-Piperidinocyclohexyl valerate |
分子式 |
C16H29NO2 |
分子量 |
267.41 g/mol |
IUPAC 名称 |
(4-piperidin-1-ylcyclohexyl) pentanoate |
InChI |
InChI=1S/C16H29NO2/c1-2-3-7-16(18)19-15-10-8-14(9-11-15)17-12-5-4-6-13-17/h14-15H,2-13H2,1H3 |
InChI 键 |
BELYKPLCHUFRRA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1CCC(CC1)N2CCCCC2 |
规范 SMILES |
CCCCC(=O)OC1CCC(CC1)N2CCCCC2 |
其他 CAS 编号 |
1532-02-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



